molecular formula C11H11N3OS B2597466 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one CAS No. 905765-74-4

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one

Cat. No.: B2597466
CAS No.: 905765-74-4
M. Wt: 233.29
InChI Key: VASCMKLJIGCAIU-UHFFFAOYSA-N
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Description

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is a heterocyclic compound that belongs to the class of triazines. Triazines are known for their diverse applications in various fields such as agriculture, medicine, and materials science. This particular compound features a 1,2,4-triazine ring substituted with a 4-methylbenzylthio group, which imparts unique chemical and physical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one typically involves the reaction of 4-methylbenzyl chloride with thiourea to form 4-methylbenzylthiourea. This intermediate is then cyclized with cyanogen bromide to yield the desired triazine compound. The reaction conditions generally include:

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions

    Catalyst: Base such as sodium hydroxide or potassium carbonate

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazine ring can be reduced under specific conditions.

    Substitution: The methyl group on the benzyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in an inert atmosphere.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced triazine derivatives.

    Substitution: Formation of halogenated benzyl derivatives.

Scientific Research Applications

3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activity. The pathways involved may include the inhibition of DNA synthesis or disruption of cellular metabolism.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)benzaldehyde
  • 2-(Methylthio)benzaldehyde
  • 4-(Methylsulfonyl)benzaldehyde

Comparison

Compared to these similar compounds, 3-((4-methylbenzyl)thio)-1,2,4-triazin-5(4H)-one is unique due to its triazine ring structure, which imparts distinct chemical reactivity and biological activity. The presence of the 4-methylbenzylthio group further enhances its properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-[(4-methylphenyl)methylsulfanyl]-4H-1,2,4-triazin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3OS/c1-8-2-4-9(5-3-8)7-16-11-13-10(15)6-12-14-11/h2-6H,7H2,1H3,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VASCMKLJIGCAIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CSC2=NN=CC(=O)N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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